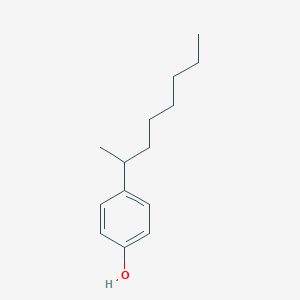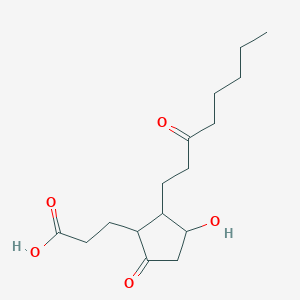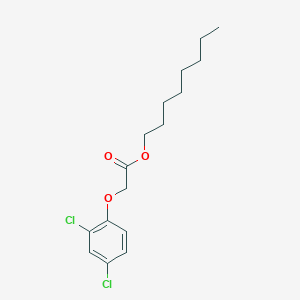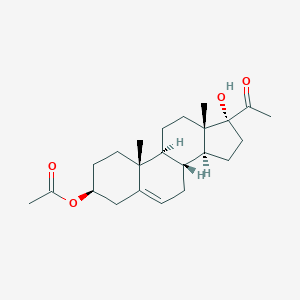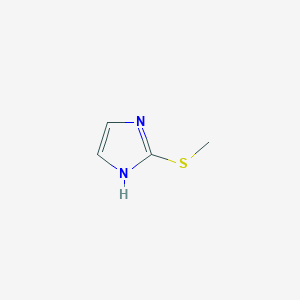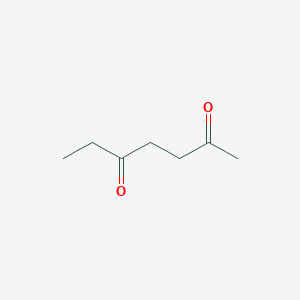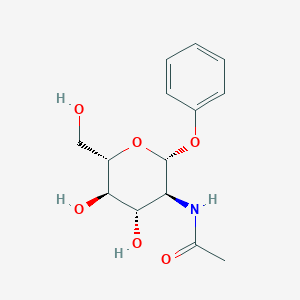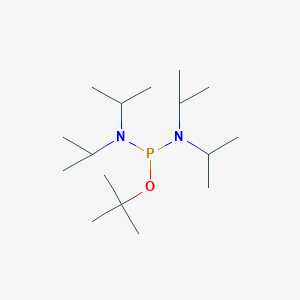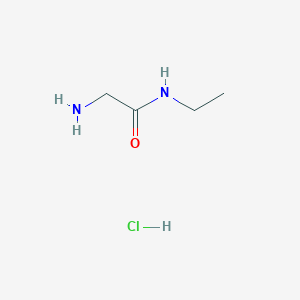
2,3-ジメチル-2,3-ジフェニルブタン
概要
説明
科学的研究の応用
2,3-Dimethyl-2,3-diphenylbutane has several scientific research applications, including:
Biology: The compound’s radical-initiating properties are utilized in various biological studies.
作用機序
Target of Action
The primary target of 2,3-Dimethyl-2,3-diphenylbutane, also known as Dicumene or Bicumene , is polymeric materials such as polyethylene . It acts as a reactive plasticizer and flame retardant synergist .
Mode of Action
2,3-Dimethyl-2,3-diphenylbutane initiates the radical-mediated graft addition of vinyltriethoxysilane (VTEOS) to polyethylene . The thermolysis of this compound at temperatures ranging from 220 to 310°C generates cumyl radicals . These radicals are capable of direct hydrogen atom abstraction at levels sufficient to sustain a graft propagation sequence of high kinetic chain length .
Biochemical Pathways
The interaction of oxygen with cumyl radicals can lead to oxidation of the initiator and the hydrocarbon substrate . This enhances the macroradical population, improving grafting rates and yields . The process can induce fragmentation of high-density polyethylene (HDPE) and low-density polyethylene (LDPE), counteracting the effects of radical combination on melt viscosity .
Result of Action
The action of 2,3-Dimethyl-2,3-diphenylbutane results in the production of alkoxysilane-modified polymers that moisture-cure efficiently . This is achieved without incurring the undesirable increases in molecular weight that accompany conventional grafting processes .
Action Environment
The action of 2,3-Dimethyl-2,3-diphenylbutane is influenced by environmental factors such as temperature and the presence of oxygen . The compound is thermally stable, and its decomposition is initiated at high temperatures (220 to 310°C) . The presence of oxygen enhances the macroradical population, thereby improving grafting rates and yields .
生化学分析
Biochemical Properties
It is known that Diallyl orthophthalate (DAOP), a reactive plasticizer, is initiated by 2,3-Dimethyl-2,3-diphenylbutane for improving polyphenylene oxide (PPO) processing . This suggests that 2,3-Dimethyl-2,3-diphenylbutane may interact with certain enzymes or proteins to initiate this process.
Cellular Effects
Given its role in the processing of PPO, it is plausible that it may influence cellular functions related to this process .
Molecular Mechanism
It is known to be involved in the initiation of DAOP, a reactive plasticizer, for improving PPO processing . This suggests that it may interact with certain biomolecules and potentially influence gene expression related to this process.
Metabolic Pathways
Given its role in the initiation of DAOP for PPO processing , it may interact with enzymes or cofactors related to this pathway.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Dimethyl-2,3-diphenylbutane typically involves the reaction of isopropylbenzene with an oxidant. The reaction is carried out in a reaction kettle, with the mixture being stirred and heated to a temperature range of 100°C to 130°C. The reaction proceeds for 15-60 minutes, after which a reducing agent is added, and the mixture is maintained at the same temperature for 6-8 hours. The product is then crystallized by cooling, filtered, and dried to obtain the final compound .
Industrial Production Methods
Industrial production methods for 2,3-Dimethyl-2,3-diphenylbutane are designed to be energy-efficient and environmentally friendly. The process involves the use of recyclable raw materials, low reaction temperatures, and short reaction times. The absence of oxygen in the initiator enhances the stability and safety of the process .
化学反応の分析
Types of Reactions
2,3-Dimethyl-2,3-diphenylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants, reducing agents, and various catalysts. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the thermolysis of 2,3-Dimethyl-2,3-diphenylbutane at temperatures ranging from 220°C to 310°C initiates radical-mediated graft addition reactions .
類似化合物との比較
Similar Compounds
- 1,1,2,2-Tetramethyl-1,2-diphenylethane
- 1,1’-(1,1,2,2-Tetramethyl-1,2-ethanediyl)bisbenzene
- 1,1’-(1,1,2,2-tetramethylethylene)dibenzene
- 1,2-Diphenyltetramethylethane
Uniqueness
2,3-Dimethyl-2,3-diphenylbutane is unique due to its high stability and safety as a radical initiator. Its ability to enhance the flame retardant properties of polymer materials while maintaining their performance makes it a valuable additive in various industrial applications .
特性
IUPAC Name |
(2,3-dimethyl-3-phenylbutan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-17(2,15-11-7-5-8-12-15)18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTUJZTUQFXBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(C)(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062043 | |
| Record name | 1,1'-(1,1,2,2-Tetramethylethylene)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | Benzene, 1,1'-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1889-67-4 | |
| Record name | 2,3-Dimethyl-2,3-diphenylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1889-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1'-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001889674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicumene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-(1,1,2,2-Tetramethylethylene)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(1,1,2,2-tetramethylethylene)dibenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dicumene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9AUQ66PZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


